ethyl 2-{[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate
Description
The compound ethyl 2-{[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate is a structurally complex heterocyclic molecule featuring a fused thiazolo[4,5-d]pyrimidine core. Key structural elements include:
- 7-Oxo and 2-sulfanylidene groups, influencing tautomerism and hydrogen-bonding capabilities.
- A 5-sulfanylacetate side chain, which may enhance solubility and serve as a metabolic cleavage site.
Properties
IUPAC Name |
ethyl 2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S3/c1-3-14-5-9-16(10-6-14)26-20-19(33-23(26)31)21(29)27(17-11-7-15(24)8-12-17)22(25-20)32-13-18(28)30-4-2/h5-12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYVYUVXTXNYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)OCC)C4=CC=C(C=C4)F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate typically involves multi-step reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or simpler thiazole derivatives .
Scientific Research Applications
Ethyl 2-{[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
Structural and Electronic Comparisons
- Core Isomerism : The target’s [4,5-d] thiazolo-pyrimidine core differs from [3,2-a] isomers (e.g., ), altering ring geometry and electronic distribution. This may affect binding to biological targets .
- The 4-fluorophenyl substituent (target) offers a balance of hydrophobicity and electronegativity, similar to fluorobenzylidene in . The 2-sulfanylidene group in the target may promote tautomerism, unlike oxo groups in analogs (e.g., ), influencing redox properties .
Bioactivity Insights
- Antibacterial Potential: Thiazolo[4,5-d]pyrimidine derivatives () show moderate activity, suggesting the target’s ethylphenyl and fluorophenyl groups could optimize interactions with bacterial enzymes .
- Receptor Interactions : highlights thiazolo-pyrimidines modulating serotonin receptors, but the target’s substituents may redirect activity toward other targets (e.g., kinases or antimicrobial pathways) .
Research Implications
The target compound’s unique structure positions it as a candidate for:
Antibacterial Development : Leveraging fluorophenyl and sulfanyl groups for targeted activity .
Crystallographic Studies : Fluorine and sulfur atoms facilitate detailed structural analysis via X-ray diffraction .
Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing ethylphenyl with methoxy groups) to optimize bioactivity .
Biological Activity
Ethyl 2-{[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C25H22FN3O4S3
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate various pathways by binding to enzymes or receptors involved in critical cellular processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in disease pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting signal transduction.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that may protect cells from oxidative stress.
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
Anticancer Activity
Studies have shown that thiazolo[4,5-d]pyrimidine derivatives exhibit anticancer properties. Ethyl 2-{[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene]} has been tested against various cancer cell lines with promising results.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated the ability of the compound to induce apoptosis in cancer cells through the activation of caspase pathways.
- Animal Models : In vivo studies in murine models have shown that administration of ethyl 2-{[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo]} leads to significant tumor regression without notable toxicity.
Q & A
Q. How can analytical methods distinguish between polymorphic forms of this compound?
- Methodological Answer : Combine differential scanning calorimetry (DSC) to detect melting-point variations with Raman spectroscopy for lattice vibration analysis. and emphasize the role of crystallography in identifying polymorph-specific hydrogen bonding (e.g., C=O∙∙∙S interactions) .
Q. What industrial research applications align with the compound’s physicochemical properties?
- Methodological Answer : The sulfanyl and fluorophenyl groups suggest potential as a photoinitiator (UV-curable resins) or corrosion inhibitor. (CRDC subclass RDF2050104) recommends testing membrane compatibility via diffusion cell experiments to assess transport kinetics in polymer matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
